molecular formula C20H29N3O3 B5607172 1-(5-isopropyl-2-methyl-3-furoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

1-(5-isopropyl-2-methyl-3-furoyl)-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine

Cat. No. B5607172
M. Wt: 359.5 g/mol
InChI Key: WIFWNCUQQZOUMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on compounds with structural elements related to our compound of interest, such as furan derivatives and piperidine-based structures, indicates a diverse range of synthetic strategies. For instance, Kumar et al. (2017) discuss the synthesis of novel derivatives involving furan and piperazine compounds, highlighting the importance of Claisen-Schmidt condensation, cyclization, and Mannich’s reaction in constructing complex molecules with potential antidepressant and anxiolytic activities (Kumar et al., 2017).

Molecular Structure Analysis

The analysis of molecular structures, especially those related to furan and piperidine derivatives, often involves advanced spectroscopic techniques. Naveen et al. (2015) characterized the crystal and molecular structure of a related compound, revealing insights into conformation and intramolecular interactions (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving furan and piperidine derivatives can lead to a variety of products, depending on the reactants and conditions used. Abdelhamid et al. (1992) explored reactions yielding imidazo[1,2-a]pyridine and other derivatives, demonstrating the versatility of furan compounds in chemical synthesis (Abdelhamid et al., 1992).

Physical Properties Analysis

The physical properties of compounds similar to the one are critical for understanding their behavior and potential applications. Halim and Ibrahim (2021) conducted a detailed analysis of a novel compound, including FT-IR, NLO, and thermodynamic properties, highlighting the importance of theoretical and experimental methods in characterizing chemical entities (Halim & Ibrahim, 2021).

Chemical Properties Analysis

The chemical properties of furan and piperidine derivatives, such as reactivity and stability, play a significant role in their potential applications. Mahmoud et al. (2011) investigated the synthesis and reactions of a thiazolidinone derivative, providing insights into the chemical behavior of structurally complex molecules (Mahmoud et al., 2011).

properties

IUPAC Name

[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(2)18-12-17(15(3)26-18)20(24)23-8-5-6-16(13-23)19-21-7-9-22(19)10-11-25-4/h7,9,12,14,16H,5-6,8,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFWNCUQQZOUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(C)C)C(=O)N2CCCC(C2)C3=NC=CN3CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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